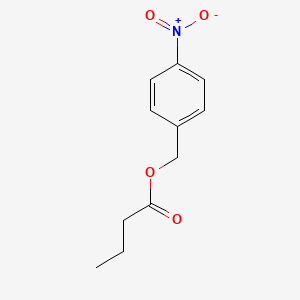
p-Nitrobenzyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrobenzyl butyrate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butyrate ester. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzyl butyrate typically involves the esterification of p-nitrobenzyl alcohol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as esterases, has been explored to achieve more environmentally friendly and efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrobenzyl butyrate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of p-nitrobenzyl alcohol and butyric acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: p-Nitrobenzyl alcohol and butyric acid.
Reduction: p-Aminobenzyl butyrate.
Substitution: Various substituted benzyl butyrates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Nitrobenzyl butyrate is used as a substrate in enzymatic studies to investigate the activity of esterases and lipases. It serves as a model compound to study the kinetics and mechanisms of ester hydrolysis.
Biology: In biological research, this compound is employed to study the metabolic pathways involving esterases. It is also used in the development of biosensors for detecting esterase activity in various biological samples.
Medicine: The compound is explored for its potential use in drug delivery systems. The ester bond in this compound can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and fragrances .
Mécanisme D'action
The mechanism of action of p-Nitrobenzyl butyrate primarily involves the hydrolysis of the ester bond. This reaction is catalyzed by esterases, which facilitate the nucleophilic attack of water on the carbonyl carbon of the ester. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently breaks down to yield p-nitrobenzyl alcohol and butyric acid. The catalytic triad of serine, histidine, and aspartate/glutamate residues in the active site of the esterase plays a crucial role in this process .
Comparaison Avec Des Composés Similaires
p-Nitrophenyl butyrate: Similar to p-Nitrobenzyl butyrate, this compound contains a nitro group attached to a phenyl ring and a butyrate ester. It is also used as a substrate in esterase studies.
p-Nitrobenzyl acetate: This compound has a nitrobenzyl group attached to an acetate ester. It undergoes similar hydrolysis reactions and is used in enzymatic assays.
p-Nitrobenzyl propionate: This ester contains a nitrobenzyl group attached to a propionate ester. It is used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of a nitro group, which imparts distinct reactivity and stability. Its applications in enzymatic studies and industrial processes highlight its versatility compared to other similar compounds .
Propriétés
Numéro CAS |
35300-54-0 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-3-11(13)16-8-9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 |
Clé InChI |
BHLGNSYVXYRYCK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


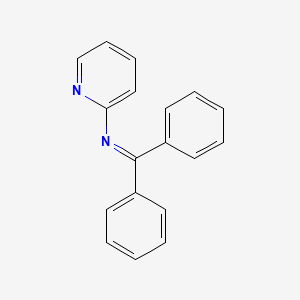
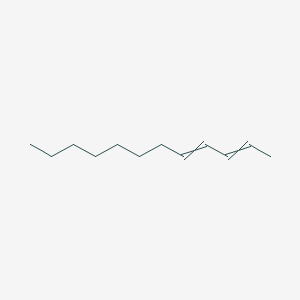


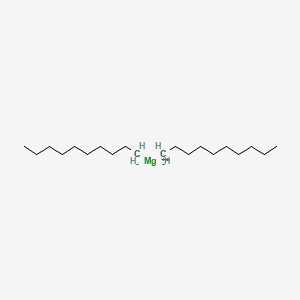
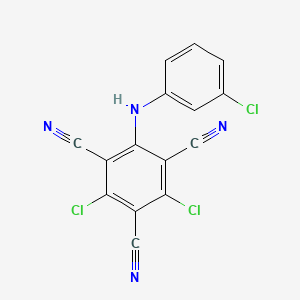
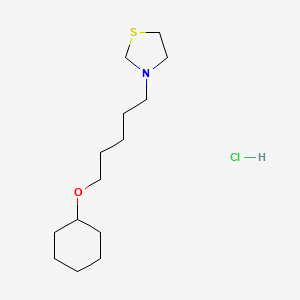
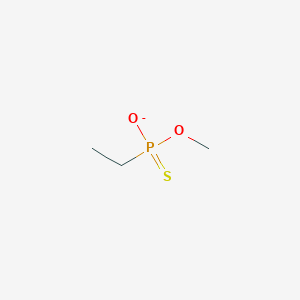

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
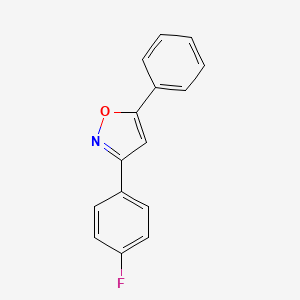
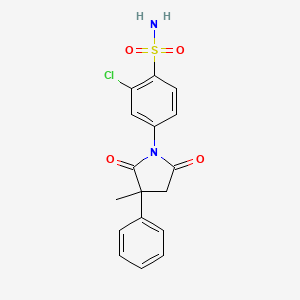
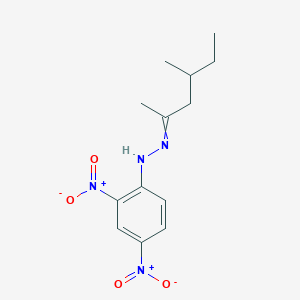
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
